N-Desmethyl Olopatadine

Übersicht

Beschreibung

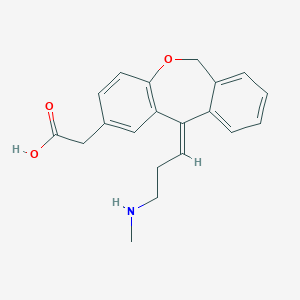

N-Desmethyl Olopatadine is a metabolite of Olopatadine, a selective histamine H1 antagonist used primarily in the treatment of allergic conjunctivitis and rhinitis. This compound is characterized by its molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . It is structurally related to Olopatadine but lacks one methyl group, which significantly influences its pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Olopatadine typically involves the demethylation of Olopatadine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while achieving efficient conversion rates.

Analyse Chemischer Reaktionen

Nitrosation to Form N-Nitroso Desmethyl Olopatadine

N-Desmethyl Olopatadine undergoes nitrosation, forming N-Nitroso Desmethyl Olopatadine , a potential carcinogenic impurity regulated under ICH M7 guidelines. This reaction occurs under acidic conditions, often involving nitrosating agents such as nitrous acid (HNO₂) or sodium nitrite (NaNO₂).

Key Reaction Pathway:

Analytical Validation of the Reaction:

A validated LC-MS/MS method (Source ) quantified this impurity in Olopatadine Hydrochloride, with parameters including:

| Parameter | Value |

|---|---|

| LOD | 7 ng/mL |

| LOQ | 14 ng/mL |

| Linearity Range | 14–210 ng/mL |

| Correlation Coefficient | >0.9999 |

| Recovery | 80–120% across tested levels |

The method employed a phenyl hexyl column with a gradient mobile phase (2 mM ammonium formate pH 3.0/acetonitrile) and detected the impurity using MRM transitions at m/z 351.10→307.30 in negative ionization mode .

Metabolic Pathways Involving Cytochrome P450 Enzymes

This compound itself is a product of Olopatadine metabolism via CYP3A4 -mediated demethylation . While not a direct reaction of the metabolite, this pathway highlights its enzymatic origin and potential for further biotransformation.

Metabolic Stability:

-

In vitro studies confirmed CYP3A4 as the primary enzyme responsible for demethylation, with minimal inhibition of other CYP isoforms .

-

Plasma concentrations of this compound after topical ocular administration were below quantifiable limits (≤0.050 ng/mL) .

Analytical Evidence:

-

LC-MS/MS studies detected trace oxidative metabolites in human plasma, though these were <6% of total drug-related material .

-

Stability studies under forced degradation conditions (e.g., exposure to H₂O₂ or UV light) could further elucidate these pathways, but such data are not publicly available.

Role in Pharmaceutical Impurity Profiling

This compound’s reactivity with nitrosating agents necessitates rigorous monitoring in drug formulations. The LC-MS/MS method validated in Source ensures quantification at levels as low as 0.14 ppm (with respect to 0.5 mg/mL Olopatadine HCl), critical for regulatory compliance.

Robustness Testing:

| Parameter Varied | Impact on Impurity Quantitation |

|---|---|

| Mobile phase flow rate | No significant deviation |

| Column temperature | Retention time stability (±0.5 min) |

| pH of mobile phase | Consistent peak resolution |

Synthetic and Industrial Considerations

While synthetic routes for this compound are proprietary, its formation as a metabolite informs industrial scale-up strategies. Key considerations include:

Wissenschaftliche Forschungsanwendungen

N-Desmethyl Olopatadine has several applications in scientific research, including:

Biology: Studied for its role in histamine receptor interactions and its potential effects on cellular processes.

Medicine: Investigated for its pharmacokinetics and pharmacodynamics in relation to Olopatadine.

Industry: Utilized in the development of pharmaceutical formulations and quality control processes.

Wirkmechanismus

N-Desmethyl Olopatadine exerts its effects by interacting with histamine H1 receptors, similar to Olopatadine. It blocks the action of histamine, a primary mediator of allergic reactions, thereby reducing symptoms such as itching and inflammation . The molecular targets include histamine receptors on the surface of cells involved in allergic responses, and the pathways involve the inhibition of histamine-induced signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Olopatadine: The parent compound, used widely in allergy treatment.

Doxepin: A structural analog with minimal anti-allergic activity.

Ketotifen: Another histamine H1 antagonist used in allergy treatment.

Uniqueness: N-Desmethyl Olopatadine is unique due to its specific demethylated structure, which influences its pharmacological profile. Compared to Olopatadine, it may exhibit different binding affinities and metabolic stability, making it a valuable compound for research and therapeutic applications .

Biologische Aktivität

N-Desmethyl olopatadine, a significant metabolite of the antihistamine olopatadine, exhibits various biological activities primarily related to its role as a histamine H1 receptor antagonist. This article explores its pharmacological properties, mechanisms of action, and implications in clinical settings.

Overview of this compound

This compound is formed through the metabolism of olopatadine, primarily via the cytochrome P450 enzyme CYP3A4. It retains some pharmacological activity, contributing to the overall effects of olopatadine in treating allergic conditions. Understanding its biological activity is crucial for assessing safety and efficacy in therapeutic applications.

This compound functions mainly as a selective antagonist of the histamine H1 receptor. This action leads to several downstream effects:

- Inhibition of Histamine Release : It inhibits the release of histamine from mast cells and basophils, reducing allergic responses.

- Anti-inflammatory Effects : The compound also decreases the production of pro-inflammatory cytokines and mediators such as TNF-alpha and prostaglandin D2, which are involved in allergic reactions .

- Mast Cell Stabilization : this compound stabilizes mast cells, preventing degranulation and subsequent release of inflammatory mediators .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a relatively short half-life and is primarily eliminated via renal excretion. Key pharmacokinetic parameters include:

Efficacy in Allergic Conditions

Clinical studies have demonstrated that olopatadine (and by extension, its metabolite this compound) effectively alleviates symptoms of allergic conjunctivitis and rhinitis. In a comparative study, olopatadine showed similar efficacy to other topical antihistamines in resolving symptoms associated with mild to moderate allergic conjunctivitis .

Safety Profile

The safety profile of this compound is generally favorable. In clinical trials, adverse effects were comparable between olopatadine and placebo groups. The most common side effects included blurred vision and mild ocular irritation . Notably, no serious adverse events were reported.

Case Study 1: Efficacy in Allergic Rhinitis

A randomized controlled trial assessed the efficacy of olopatadine in patients with seasonal allergic rhinitis. Patients receiving olopatadine exhibited significant reductions in nasal symptoms compared to those receiving placebo, supporting the role of this compound in managing allergic responses.

Case Study 2: Ocular Safety

Another study focused on the ocular safety of a topical formulation containing olopatadine. Results indicated that both single and multiple doses were well-tolerated, with no significant accumulation or adverse effects observed over time .

Eigenschaften

IUPAC Name |

2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMJUHOJPCPUAM-IDUWFGFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556304 | |

| Record name | {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113835-92-0 | |

| Record name | N-Desmethyl olopatadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113835920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL OLOPATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32K679JBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.